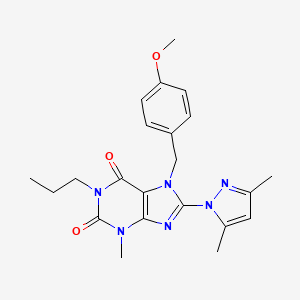
2-methyl-5-phenyl-N-propylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-methyl-5-phenyl-N-propylfuran-3-carboxamide, also known as MPF, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. MPF is a furan derivative that has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant effects.
Scientific Research Applications
Medicinal Chemistry and Drug Design
Carboxamides play a crucial role in medicinal chemistry as they are found in numerous biologically active molecules. For example, inhibitors of transcription factors like NF-kappaB and AP-1 have been designed using carboxamide derivatives, demonstrating potential in therapeutic interventions against diseases where these transcription factors are dysregulated (Palanki et al., 2000). Additionally, the synthesis of trisubstituted thiazoles via chemoselective cyclization of enamides highlights the utility of carboxamides in creating compounds with possible antimicrobial and anticancer applications (Kumar et al., 2013).
Organic Synthesis and Chemical Reactions
In organic synthesis, the manipulation of carboxamides allows for the creation of diverse molecular architectures. For instance, cobalt-catalyzed coupling of alkyl Grignard reagents with benzamide derivatives showcases the potential of carboxamides in constructing complex molecules (Chen et al., 2011). Similarly, the synthesis of oxazoles through copper-catalyzed intramolecular cyclization of enamides demonstrates the versatility of carboxamide functionalities in enabling diverse chemical transformations (Kumar et al., 2012).
properties
IUPAC Name |
2-methyl-5-phenyl-N-propylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-3-9-16-15(17)13-10-14(18-11(13)2)12-7-5-4-6-8-12/h4-8,10H,3,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQHLBMBGMGWHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(OC(=C1)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

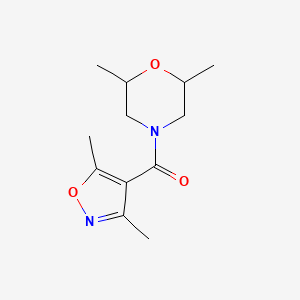
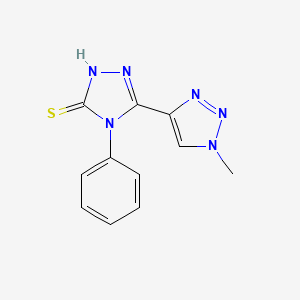
![1-{[1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]carbonyl}indoline](/img/structure/B2825321.png)
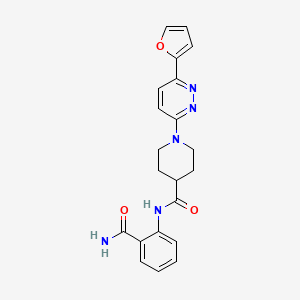
![N-(1,3-benzodioxol-5-ylmethyl)-6-[1-[2-(diethylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B2825327.png)
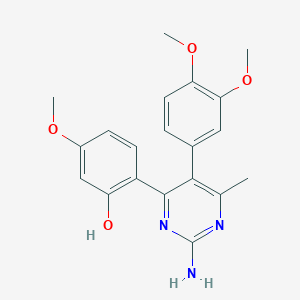
![2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2825329.png)
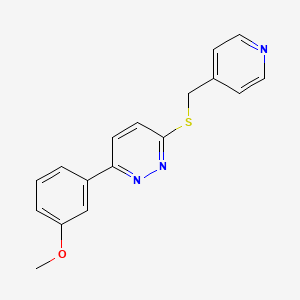
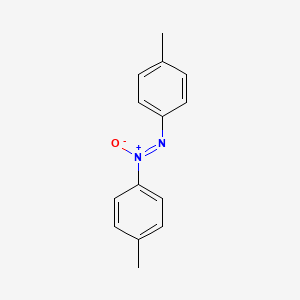
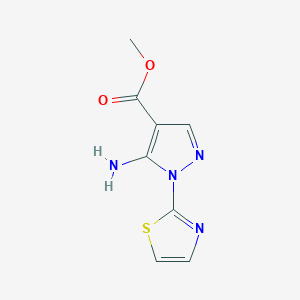
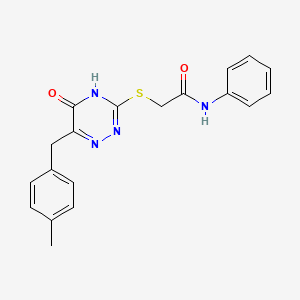
![N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide](/img/structure/B2825337.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2825338.png)
